N'-[(5-nitro-2-thienyl)methylene]benzohydrazide
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Overview
Description
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to bacterial DNA, thereby inhibiting DNA replication and transcription . The compound’s anticancer activity is believed to be due to its ability to induce apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N’-[(5-nitrothiophen-2-yl)methylidene]benzohydrazide
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to its specific nitrothiophene moiety, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C12H9N3O3S |
---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H9N3O3S/c16-12(9-4-2-1-3-5-9)14-13-8-10-6-7-11(19-10)15(17)18/h1-8H,(H,14,16)/b13-8+ |
InChI Key |
BVWZRKIGXVLBJV-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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